molecular formula C6H9N3O B12358275 5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one

5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one

Cat. No.: B12358275
M. Wt: 139.16 g/mol
InChI Key: BZVLPJYCBCGRAE-UHFFFAOYSA-N
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Description

5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the imidazo[1,2-b]pyridazine ring system . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the presence of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines, into the ring system .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one is unique due to its specific ring structure and the position of nitrogen atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one

InChI

InChI=1S/C6H9N3O/c10-6-2-1-5-7-3-4-9(5)8-6/h3-5,7H,1-2H2,(H,8,10)

InChI Key

BZVLPJYCBCGRAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN2C1NC=C2

Origin of Product

United States

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